

Using (3,4-Difluorophenyl)(phenyl)methanol as a pharmaceutical intermediate

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Compound of Interest

Compound Name: (3,4-Difluorophenyl)
(phenyl)methanol
CAS No.: 182192-93-4
Cat. No.: B2519785

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Technical Application Note: Strategic Utilization of (3,4-Difluorophenyl)(phenyl)methanol in Medicinal Chemistry

Abstract

(3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4) serves as a critical bioisostere of the classic benzhydryl (diphenylmethyl) scaffold. While the unsubstituted benzhydryl group is ubiquitous in first-generation antihistamines and calcium channel blockers, it is metabolically vulnerable to para-hydroxylation. The introduction of the 3,4-difluoro motif blocks this metabolic soft spot, enhances lipophilicity (LogP), and modulates the electronic profile of the aromatic ring without significant steric perturbation. This guide details an optimized synthesis protocol designed to avoid common "benzyne" side-reactions and outlines downstream derivatization pathways for high-value pharmaceutical intermediates.

Chemical Profile & Strategic Value

Compound Identity:

- IUPAC Name: **(3,4-Difluorophenyl)(phenyl)methanol**
- CAS Number: 85118-05-4
- Molecular Formula: C₁₃H₁₀F₂O
- Molecular Weight: 220.22 g/mol

Medicinal Chemistry Rationale:

- **Metabolic Blocking:** The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the 3- and 4-positions effectively blocks Cytochrome P450-mediated oxidation, extending the half-life () of the parent drug.
- **Bioisosterism:** It acts as a lipophilic bioisostere for the benzhydryl group found in Cetirizine, Hydroxyzine, and Flunarizine analogs.
- **Electronic Modulation:** The electron-withdrawing nature of the fluorine atoms lowers the pKa of the benzylic position, influencing the reactivity of the alcohol during conversion to alkyl halides.

Optimized Synthesis Protocol

Critical Technical Insight: Standard Grignard formation using 3,4-difluorobromobenzene is fraught with risk.^[1] The electron-withdrawing fluorine atoms increase the acidity of the ortho-protons, making the resulting Grignard reagent susceptible to elimination, forming a reactive benzyne intermediate. This leads to polymerization and low yields [1].

Recommended Route: "Inverse" Addition Instead of forming the fluorinated Grignard, use Phenylmagnesium bromide (commercially stable) and react it with 3,4-Difluorobenzaldehyde. This pathway avoids the generation of the unstable 3,4-difluorophenyl anion.

Experimental Procedure

Reagents:

- Phenylmagnesium bromide (1.0 M in THF)
- 3,4-Difluorobenzaldehyde (Reagent Grade, >98%)
- Anhydrous Tetrahydrofuran (THF)
- Ammonium Chloride (sat.[2] aq.)

Step-by-Step Protocol:

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Substrate Preparation: Charge the flask with 3,4-Difluorobenzaldehyde (14.2 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.
- Grignard Addition: Transfer Phenylmagnesium bromide (110 mL, 110 mmol, 1.1 equiv) to the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5°C.
 - Note: A slight exotherm is expected.[3]
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot () should disappear, replaced by the alcohol ().
- Quench: Cool back to 0°C. Slowly add saturated aqueous (50 mL) to quench excess Grignard.
- Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over anhydrous , and concentrate in vacuo.

- Purification: The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient 0-20% EtOAc in Hexane).

Yield Expectation: 92-96% (White crystalline solid).

Downstream Transformations: The "Piperazine Link"

The primary utility of this intermediate is its conversion to the corresponding chloride, which serves as a "warhead" for alkylating amines, particularly piperazines.

A. Conversion to (Chloro(phenyl)methyl)-3,4-difluorobenzene

- Reagents: Thionyl Chloride (), catalytic DMF, DCM.
- Protocol: Dissolve the alcohol in DCM. Add 1.2 equiv and 2 drops of DMF at 0°C. Reflux for 2 hours. Evaporate solvent/excess reagent to yield the crude chloride (used immediately due to hydrolytic instability).

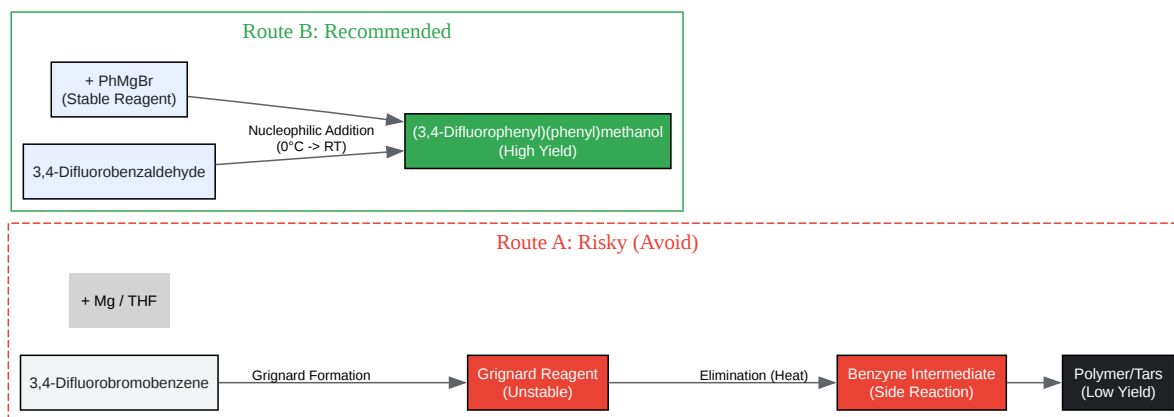
B. N-Alkylation of Piperazine

- Target: 1-[(3,4-Difluorophenyl)(phenyl)methyl]piperazine.
- Relevance: This scaffold mimics the core of Lomerizine (migraine prophylaxis) and next-generation antihistamines [2].
- Protocol: React the crude chloride with excess piperazine (3-5 equiv) in refluxing acetonitrile with . The excess piperazine prevents bis-alkylation.

Visualization of Workflows

Figure 1: Synthesis Logic & Benzyne Avoidance

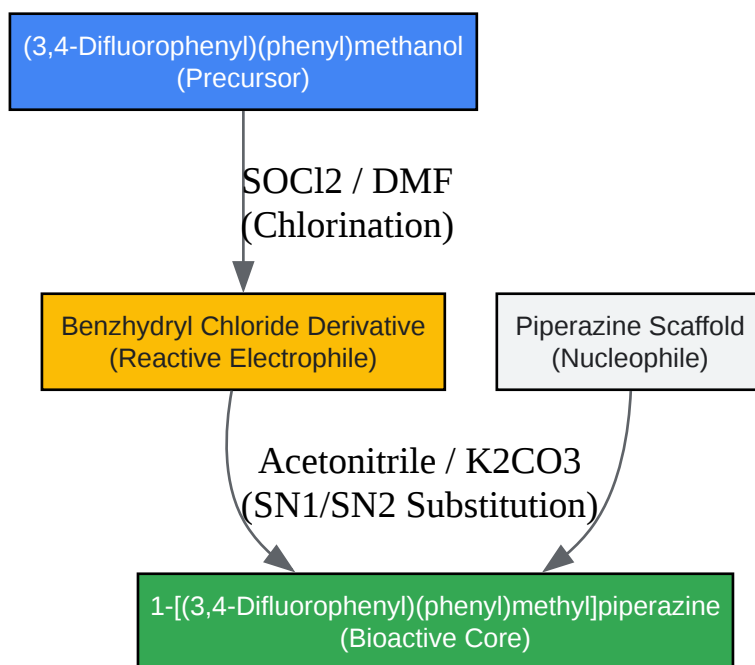
This diagram illustrates why the "Inverse Addition" route is chemically superior.



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Caption: Comparison of synthetic routes. Route B prevents the formation of reactive benzyne species inherent to Route A.

Figure 2: Downstream Pharmaceutical Application



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Caption: Conversion of the alcohol intermediate into the bioactive piperazine scaffold used in antihistamine/calcium channel blocker analogs.

Analytical Characterization Data

Test	Method	Specification/Expected Result
Appearance	Visual	White to off-white crystalline solid
Purity	HPLC (C18, ACN/H2O)	
Melting Point	Capillary	(Lit. value [3])
¹ H NMR	400 MHz,	7.4-7.2 (m, 5H, Ph), 7.1-6.9 (m, 3H, Ar-F), 5.8 (s, 1H, CH-OH), 2.4 (br s, 1H, OH)
Mass Spec	ESI / GC-MS	, (Tropylium ion formation)

Safety & Handling

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[4]
- Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust.[3][5]
- Storage: Store at room temperature in a tightly sealed container. The compound is stable, but the corresponding chloride derivative (if synthesized) is moisture-sensitive and should be stored under inert gas at 4°C.

References

- Benzyne Formation in Grignard Reactions
 - Title: Preparation method of 3,4-difluorobenzaldehyde (Patent CN105859536B)[1]
 - Source: Google P
 - URL
 - Relevance: Discusses the elimination side-reactions of 3,4-difluorophenyl magnesium bromide.
- Pharmaceutical Relevance (Piperazine Derivatives)
 - Title: 1-Bis(4-fluorophenyl)methyl piperazine (Analogous Chemistry)[6]
 - Source: Ossila Product Guide
 - Relevance: Establishes the utility of fluorinated benzhydryl piperazines in drug discovery (Flunarizine/Lomerizine class).
- Physical Properties
 - Title: (3,4-Difluorophenyl)methanol - Chemical Properties
 - Source: NIST Chemistry WebBook
 - URL:[[Link](#)]
 - Relevance: Verification of melting point and CAS registry d

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Sources

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